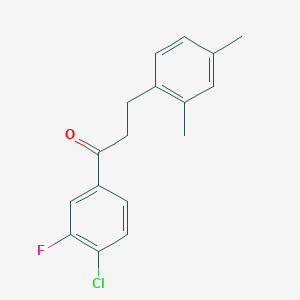

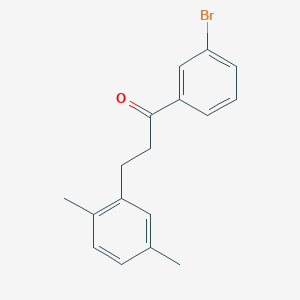

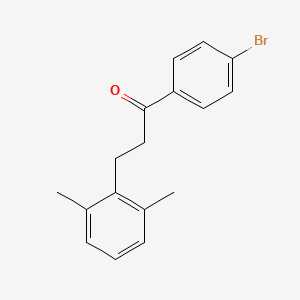

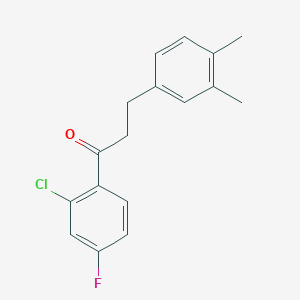

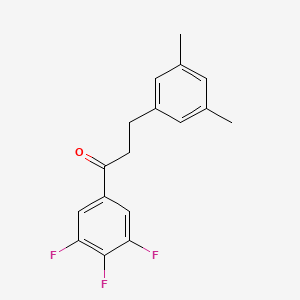

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several steps, including protection of functional groups, alkylation, and subsequent hydrolysis and deprotection. For instance, the synthesis of 7-hydroxy(phenyl)ethylguanines involved protecting hydroxyl groups and alkylation of 2-amino-6-chloropurine . Similarly, ethyl or methyl 7-oxoheptanoate was synthesized from cycloheptanone with potassium persulfate followed by oxidation with PCC . These methods suggest that the synthesis of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate might involve similar steps of protection, functional group transformation, and purification.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can adopt specific conformations. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate has a chair conformation with specific configurations for the attached groups . The title compound in another study exhibited envelope conformations for its pyrrolidine and 3,4-dihydro-2H-pyran rings . These findings suggest that Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate may also have a defined conformation influenced by its functional groups and steric hindrance.

Chemical Reactions Analysis

The chemical reactions involving related compounds include alkylation, esterification, and intramolecular cycloaddition reactions . These reactions are crucial for constructing the carbon skeleton and introducing functional groups. The presence of a bromo substituent in Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate indicates that it could be a reactive site for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and functional groups. For example, the presence of hydrogen bonds and weak intermolecular interactions can affect the compound's melting point, solubility, and crystal structure . Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate, with its ester and ketone groups, is likely to have similar solubility characteristics in organic solvents and may form specific crystal structures due to intermolecular interactions.

Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity

A study involves the synthesis of compounds with structures related to "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" and their evaluation for antiproliferative activity against human epithelial lung carcinoma cells A549. The research highlights the potential of such compounds in medicinal chemistry, particularly in the development of anticancer agents (Nurieva et al., 2015).

Synthetic Methodologies

Another study focuses on the synthesis of asymmetric difunctional initiators and their use in preparing block copolymers via Atom Transfer Radical Polymerization (ATRP) and Stable Free Radical Polymerization (SFRP). This research is crucial for the development of advanced materials with specific properties, indicating the importance of synthetic strategies that could potentially apply to "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" in materials science (Tunca et al., 2001).

Practical Synthesis for Therapeutic Agents

Research on the practical synthesis of orally active CCR5 antagonists mentions the synthesis of related compounds, showcasing methods that might be applicable for synthesizing or modifying "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" for therapeutic use (Ikemoto et al., 2005).

Electroreductive Radical Cyclization

A study on the electroreductive radical cyclization catalyzed by nickel(I) compounds explores complex chemical transformations that could be relevant for manipulating "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" or related structures in synthetic organic chemistry (Esteves et al., 2005).

Crystal Structure Determination

Research on the crystal structures of related compounds provides insights into molecular conformations and interactions, which are essential for understanding the chemical behavior and potential applications of "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" (Kurbanova et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)14-10-9-13(17)11-12(14)2/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFIHPMSPJIFQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645701 |

Source

|

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

CAS RN |

898776-98-2 |

Source

|

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.